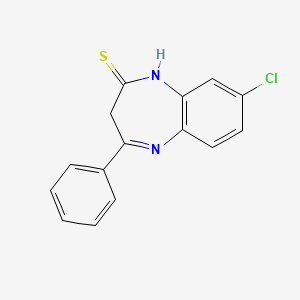
2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This particular compound is characterized by the presence of a thione group at the 2-position and a chlorine atom at the 8-position, which contribute to its unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- typically involves the Michael addition reaction. One common method involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with α,β-unsaturated esters, such as fumaric esters, under solvent-free conditions and conventional heating . The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and tetra butyl ammonium bromide (TBAB), which act as a non-toxic base and a green media, respectively .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including anxiolytic and anticonvulsant properties.
Medicine: Investigated for its potential therapeutic applications in treating anxiety, epilepsy, and muscle spasms.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding increases the frequency of chloride channel openings, leading to hyperpolarization of the neuronal membrane and an inhibitory effect on neuronal excitability . This mechanism is similar to other benzodiazepines, which enhance the effect of the neurotransmitter GABA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.
Oxazepam: 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one.
Midazolam: 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine.
Uniqueness
2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- is unique due to the presence of the thione group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other benzodiazepines. The chlorine atom at the 8-position also contributes to its unique pharmacological profile .
Eigenschaften
CAS-Nummer |
67259-58-9 |
|---|---|
Molekularformel |
C15H11ClN2S |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
8-chloro-4-phenyl-1,3-dihydro-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C15H11ClN2S/c16-11-6-7-12-14(8-11)18-15(19)9-13(17-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
InChI-Schlüssel |
YDQHMLKPJWZHRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=C(C=C(C=C2)Cl)NC1=S)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)

![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)

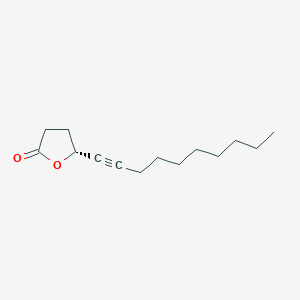
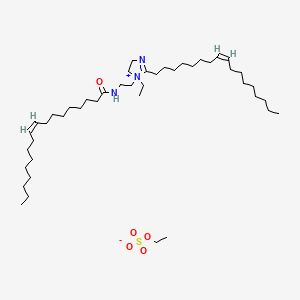
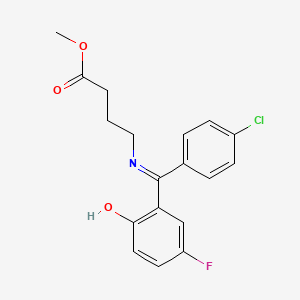
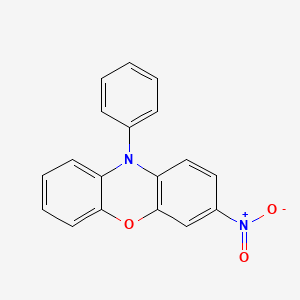
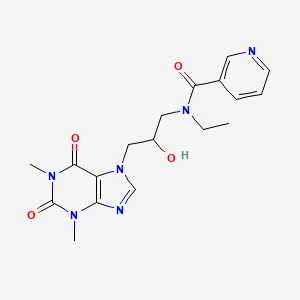
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
